FASN Biochemical Potency
In direct comparative biochemical assays performed under identical conditions, denifanstat (TVB-2640) exhibits an IC50 of 0.044 μM against human FASN. This potency falls between the more potent second-generation analog TVB-3664 (IC50 = 0.026 μM) and the less potent first-generation analog TVB-3166 (IC50 = 0.049 μM) [1]. This quantitative positioning confirms that while denifanstat is not the most potent FASN inhibitor in vitro, its clinical advancement is driven by a balance of potency, selectivity, and favorable in vivo properties rather than maximal biochemical inhibition alone.
| Evidence Dimension | Human FASN biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 0.044 μM |
| Comparator Or Baseline | TVB-3664: 0.026 μM; TVB-3166: 0.049 μM |
| Quantified Difference | Denifanstat is 1.69× less potent than TVB-3664 and 1.11× more potent than TVB-3166 |
| Conditions | In vitro human FASN biochemical inhibition assay (Source: Scientific Reports, 2022) |
Why This Matters
Procurement and research decisions should not be based solely on biochemical IC50, as denifanstat's clinical validation and selectivity profile outweigh its moderate in vitro potency relative to preclinical analogs.
- [1] O'Farrell, M. et al. (2022). Characteristics of FASN inhibitors TVB-2640 (denifanstat), TVB-3664 and TVB-3166. Scientific Reports, 12, 19459. Table 1. View Source
